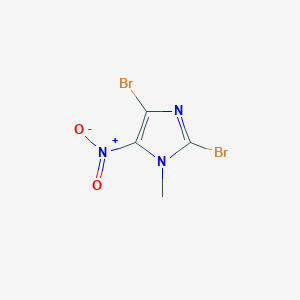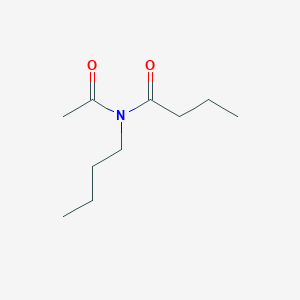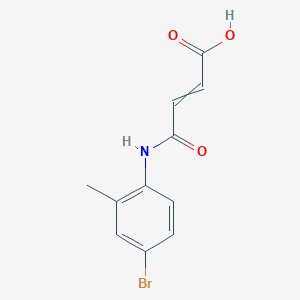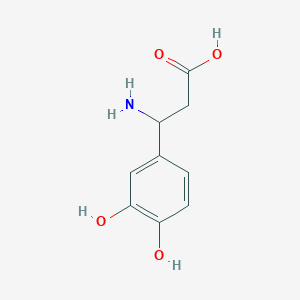
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group, a tributylstannyl group, and a trifluoromethyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
N-Methylation: The pyrazole ring is methylated by treating 5-tributylstannyl-4-trifluoromethylpyrazole with lithium diisopropylamide (LDA) and iodomethane.
Industrial Production: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively reported.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates.
Scientific Research Applications
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The trifluoromethyl group is known for its importance in pharmaceuticals and agrochemicals.
Industry: The compound’s reactivity and stability make it suitable for use in material science and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is primarily determined by its functional groups:
Molecular Targets: The trifluoromethyl group can interact with various biological targets, enhancing the compound’s binding affinity and selectivity.
Pathways Involved: The compound can participate in radical reactions, where the trifluoromethyl group stabilizes radical intermediates, facilitating the formation of desired products.
Comparison with Similar Compounds
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-5-(tributylstannyl)-1,2,4-triazole: This compound has a similar stannyl group but differs in the ring structure, which affects its reactivity and applications.
5-Tributylstannyl-4-trifluoromethylpyrazole: This precursor compound lacks the methyl group, which influences its regioselectivity and reaction outcomes.
Properties
IUPAC Name |
tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N2.3C4H9.Sn/c1-10-3-2-4(9-10)5(6,7)8;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKSCFOBDCKLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3N2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476602 |
Source


|
| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191606-78-7 |
Source


|
| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B63471.png)


![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(2,2,2-trifluoroethylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B63474.png)



![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)




